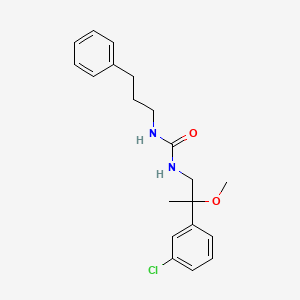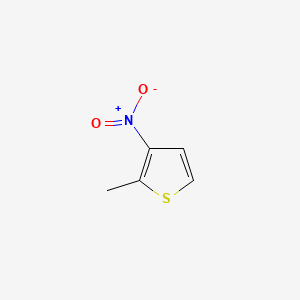
Chlorhydrate de I-CBP112
Vue d'ensemble
Description
Chlorhydrate de I-CBP112: est un inhibiteur sélectif de la protéine de liaison de l'élément sensible à l'AMP cyclique (CREBBP) et de la protéine de liaison à E1A p3000 (EP3000). Il a été démontré qu'il diminuait l'activité de EZH2 et inhibait la triméthylation de la lysine 27 sur l'histone H3 dans des cellules de leucémie aiguë myéloïde humaine en culture . Ce composé est important dans le domaine de l'épigénétique et de la recherche sur le cancer en raison de sa capacité à moduler l'expression des gènes en ciblant des bromodomaines spécifiques .
Applications De Recherche Scientifique
I-CBP112 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of bromodomains in gene regulation.
Biology: The compound is used to investigate the epigenetic regulation of gene expression in various cell types.
Medicine: I-CBP112 hydrochloride is being studied for its potential therapeutic applications in cancer treatment, particularly in acute myeloid leukemia.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting epigenetic pathways
Mécanisme D'action
Target of Action
I-CBP112 Hydrochloride Salt is a selective inhibitor of the bromodomain-containing transcription factors, specifically targeting the CBP/p300 bromodomains . These targets play a crucial role in gene expression and regulation, making them key players in many biological processes.
Mode of Action
I-CBP112 Hydrochloride Salt operates as an acetyl-lysine competitive protein-protein interaction inhibitor . It directly binds to the bromodomains of CBP/p300, inhibiting their function . This interaction results in enhanced acetylation by p300 .
Biochemical Pathways
The compound’s action affects the acetylation process, a key biochemical pathway involved in gene expression and regulation . By inhibiting the CBP/p300 bromodomains, I-CBP112 Hydrochloride Salt enhances acetylation by p300, which can influence various downstream effects, including the modulation of transcription and chromatin structure .
Result of Action
The molecular and cellular effects of I-CBP112 Hydrochloride Salt’s action include a significant reduction in the leukemia-initiating potential of MLL-AF9+ acute myeloid leukemia cells in a dose-dependent manner both in vitro and in vivo . It also increases the cytotoxic activity of BET bromodomain inhibitor JQ1 as well as doxorubicin .
Orientations Futures
Analyse Biochimique
Biochemical Properties
I-CBP112 hydrochloride directly binds the bromodomains of CREBBP and EP300 with a KD of 0.5 and 0.625 μM, respectively . It shows weak cross-reactivity with bromodomain and extra-terminal (BET) proteins and no reactivity with other bromodomain-containing proteins .
Cellular Effects
Exposure of human and mouse leukemic cell lines to I-CBP112 hydrochloride results in substantially impaired colony formation and induces cellular differentiation without significant cytotoxicity . It has been shown to decrease EZH2 activity and to inhibit trimethylation of lysine 27 on histone H3 in cultured human AML HL-60 and OCI-AML3 cells .
Molecular Mechanism
I-CBP112 hydrochloride exerts its effects at the molecular level by directly binding the bromodomains of CREBBP and EP300 . This binding modulates the interaction of these proteins with acetylated lysine residues on histones and other proteins . It has been shown to decrease EZH2 activity and inhibit trimethylation of lysine 27 on histone H3 .
Temporal Effects in Laboratory Settings
It is known that the compound is soluble in DMSO, ethanol, and dimethylformamide at approximately 16 mg/ml .
Dosage Effects in Animal Models
I-CBP112 hydrochloride significantly reduces the leukemia-initiating potential of MLL-AF9+ acute myeloid leukemia cells in a dose-dependent manner in vitro and in vivo .
Metabolic Pathways
It is known that the compound interacts with the bromodomains of CREBBP and EP300, which are key regulators of gene expression and are involved in various metabolic processes .
Subcellular Localization
Given its role as an inhibitor of CREBBP and EP300, it is likely that it localizes to the nucleus where these proteins exert their functions .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le chlorhydrate de I-CBP112 est synthétisé par une série de réactions chimiques impliquant la formation d'un système cyclique de benzoxazepine. La voie de synthèse implique généralement les étapes suivantes :
Formation du cycle benzoxazepine : Cette étape implique la cyclisation d'un composé précurseur pour former le cycle benzoxazepine.
Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits sur le cycle benzoxazepine pour améliorer son activité biologique.
Formation de chlorhydrate : La dernière étape implique la formation du sel de chlorhydrate pour améliorer la solubilité et la stabilité du composé
Méthodes de production industrielle : La production industrielle du this compound implique une mise à l'échelle de la voie de synthèse décrite ci-dessus. Ce processus nécessite une optimisation minutieuse des conditions de réaction, telles que la température, la pression et le choix du solvant, pour garantir un rendement élevé et une pureté optimale. Le composé est généralement produit sous forme cristalline et est purifié à l'aide de techniques telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de I-CBP112 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers produits d'oxydation.
Réduction : Des réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le cycle benzoxazepine.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans le composé
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les nucléophiles
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme composé outil pour étudier le rôle des bromodomaines dans la régulation des gènes.
Biologie : Le composé est utilisé pour étudier la régulation épigénétique de l'expression des gènes dans différents types de cellules.
Médecine : Le this compound est étudié pour ses applications thérapeutiques potentielles dans le traitement du cancer, en particulier dans la leucémie aiguë myéloïde.
Industrie : Le composé est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les voies épigénétiques
Mécanisme d'action
Le this compound exerce ses effets en inhibant sélectivement les bromodomaines de CREBBP et EP300. Ces bromodomaines sont impliqués dans la reconnaissance des résidus de lysine acétylés sur les histones, qui jouent un rôle crucial dans la régulation de l'expression des gènes. En inhibant ces bromodomaines, le this compound perturbe l'interaction entre les bromodomaines et les histones acétylées, ce qui entraîne des changements dans la structure de la chromatine et l'expression des gènes .
Comparaison Avec Des Composés Similaires
Composés similaires :
Birabresib : Un autre inhibiteur de bromodomaine qui cible les protéines BET.
JQ1 : Un inhibiteur de bromodomaine BET bien connu utilisé dans la recherche sur le cancer.
Unicité : Le chlorhydrate de I-CBP112 est unique dans son inhibition sélective des bromodomaines CREBBP et EP300, avec une réactivité croisée minimale avec d'autres protéines contenant des bromodomaines. Cette sélectivité en fait un outil précieux pour étudier les rôles spécifiques de CREBBP et EP300 dans la régulation des gènes et pour développer des thérapies ciblées pour des maladies telles que le cancer .
Propriétés
IUPAC Name |
1-[7-(3,4-dimethoxyphenyl)-9-[[(3S)-1-methylpiperidin-3-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]propan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5.ClH/c1-5-26(30)29-11-12-33-27-22(17-29)13-21(20-8-9-23(31-3)24(14-20)32-4)15-25(27)34-18-19-7-6-10-28(2)16-19;/h8-9,13-15,19H,5-7,10-12,16-18H2,1-4H3;1H/t19-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYYXGVOYOZTHZ-FYZYNONXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCOC2=C(C1)C=C(C=C2OCC3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)N1CCOC2=C(C1)C=C(C=C2OC[C@H]3CCCN(C3)C)C4=CC(=C(C=C4)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2515597.png)



![N-methyl-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2515603.png)

![1-[4-(3,3-Difluoroazetidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2515605.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2515606.png)
![N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2515607.png)
![N-methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2515608.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2515610.png)
![ethyl 2-{8-[(furan-2-yl)methyl]-1,6,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2515612.png)


